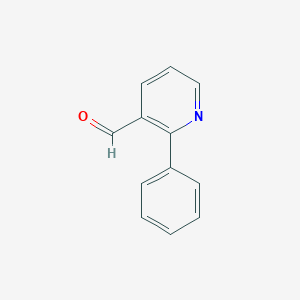

2-Phenylpyridine-3-carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenylpyridine-3-carboxaldehyde is a monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . It is also known as pyridine-3-carboxaldehyde .

Synthesis Analysis

The synthesis of 2-Phenylpyridine-3-carboxaldehyde involves several experimental and theoretical investigations . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of 2-Phenylpyridine-3-carboxaldehyde has been optimized using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities have been determined .Chemical Reactions Analysis

The C–H activation of 2-Phenylpyridine-3-carboxaldehyde, catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates, has been studied in the gas phase . ESI-MS, infrared multiphoton dissociation spectroscopy, and quantum chemical calculations were combined to investigate the intermediate species in the reaction .Physical And Chemical Properties Analysis

The molecular weight of 2-Phenylpyridine-3-carboxaldehyde is 217.65 . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Structural, Energetic and Vibrational Properties Analysis

2-Phenylpyridine-3-carboxaldehyde, also known as pyridine-3-carboxaldehyde, has been the subject of several experimental and theoretical investigations . The main focus of these studies is on the structural, energetic, and vibrational properties of this compound . Quantum chemical calculations have been made to determine structure parameters in the ground state, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .

Nonlinear Optical (NLO) Properties

Theoretical evaluations of nonlinear optical (NLO) properties have been conducted for 2-Phenylpyridine-3-carboxaldehyde . These properties are crucial in the field of optoelectronics, including applications in devices such as optical switches and modulators .

Frontier Molecular Orbital (FMO) Parameters

Studies have also been conducted to evaluate the frontier molecular orbital (FMO) parameters of 2-Phenylpyridine-3-carboxaldehyde . Understanding these parameters can provide insights into the reactivity and stability of the molecule .

Natural Bond Orbital (NBO) Characteristics

Natural bond orbital (NBO) characteristics of 2-Phenylpyridine-3-carboxaldehyde have been studied . NBO analysis can provide a detailed understanding of the bonding and charge distribution within the molecule .

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular electrostatic potential (MESP) surface analysis has been conducted for 2-Phenylpyridine-3-carboxaldehyde . This analysis can provide insights into the sites of chemical reactivity and molecular interactions .

Building Block for Heterocyclic Compounds

Due to its functional group composition (chlorine, phenyl, and aldehyde), 2-Phenylpyridine-3-carboxaldehyde can potentially serve as a building block for the synthesis of more complex heterocyclic compounds with diverse functionalities. These compounds could have potential applications in various fields, including drug discovery and materials science.

Synthesis of Novel Derivatives

A series of novel 2-phenylpyridine derivatives containing N -phenylbenzamide moieties were designed and synthesised with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .

Antimicrobial Activity

Some derivatives of 2-Phenylpyridine-3-carboxaldehyde exhibited moderate activity against certain bacterial and fungal strains. This suggests potential for further development as antimicrobial agents.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCITWDQDNVHLSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503315 |

Source

|

| Record name | 2-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyridine-3-carboxaldehyde | |

CAS RN |

74796-19-3 |

Source

|

| Record name | 2-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)

![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)